

# Structural Analysis of Dibutepinephrine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Dibutepinephrine*

Cat. No.: *B12399205*

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## Abstract

**Dibutepinephrine** hydrochloride is a synthetic prodrug of epinephrine, designed to enhance its therapeutic efficacy. This technical guide provides a comprehensive overview of the structural analysis of **Dibutepinephrine** hydrochloride, consolidating available physicochemical data, outlining generalized experimental protocols for its synthesis and analysis, and illustrating its mechanism of action through detailed signaling pathway diagrams. The information presented is intended to support further research and development efforts in the field of adrenergic agonists.

## Introduction

**Dibutepinephrine**, also known as diisobutyrylepinephrine, is the 3,4-O-diisobutyryl ester of epinephrine (adrenaline)[1]. As a prodrug, it is designed to be pharmacologically inactive until it undergoes biotransformation to release the active parent drug, epinephrine[1][2][3][4]. This modification can improve the pharmacokinetic properties of epinephrine, such as its absorption and duration of action. This guide focuses on the structural and analytical aspects of the hydrochloride salt of **Dibutepinephrine**.

## Physicochemical Properties

The fundamental physicochemical properties of **Dibutepinephrine** hydrochloride and its parent compound, **Dibutepinephrine**, are summarized in the tables below. The majority of the available data is computationally derived.

## Dibutepinephrine Hydrochloride

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>26</sub> ClNO <sub>5</sub>	PubChem
Molecular Weight	359.85 g/mol	precisionFDA
IUPAC Name	[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride	PubChem
SMILES	<chem>CC(C)C(=O)OC1=C(C=C(C=C1))OC(=O)C(C)C.Cl</chem>	PubChem
InChI Key	WIWBBOTXZXENJY-ZOWNYOTGSA-N	PubChem
Polar Surface Area	84.9 Å <sup>2</sup> (Computed)	PubChem
Rotatable Bond Count	8 (Computed)	PubChem
Hydrogen Bond Donor Count	3 (Computed)	PubChem
Hydrogen Bond Acceptor Count	5 (Computed)	PubChem

## Dibutepinephrine (Parent Compound)

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>25</sub> NO <sub>5</sub>	PubChem
Molecular Weight	323.38 g/mol	gsrs
IUPAC Name	[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate	PubChem
SMILES	<chem>CC(C)C(=O)OC1=C(C=C(C=C1))OC(=O)C(C)C</chem>	PubChem
InChI Key	XUROVJXCRSDXKR-ZDUSSCGKSA-N	PubChem
XLogP3	2.2 (Computed)	PubChem

## Spectroscopic and Crystallographic Data

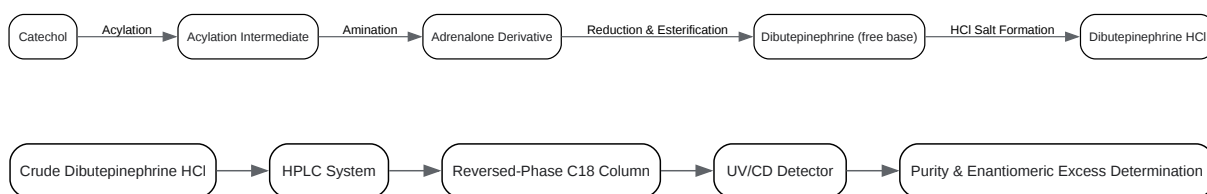
As of the date of this publication, detailed experimental spectroscopic (NMR, IR, Mass Spectrometry) and X-ray crystallographic data for **Dibutepinephrine** hydrochloride are not publicly available. Researchers are advised to perform experimental characterization to obtain this data. For reference, spectroscopic data for the parent compound, epinephrine, is available in public databases and can provide some contextual information.

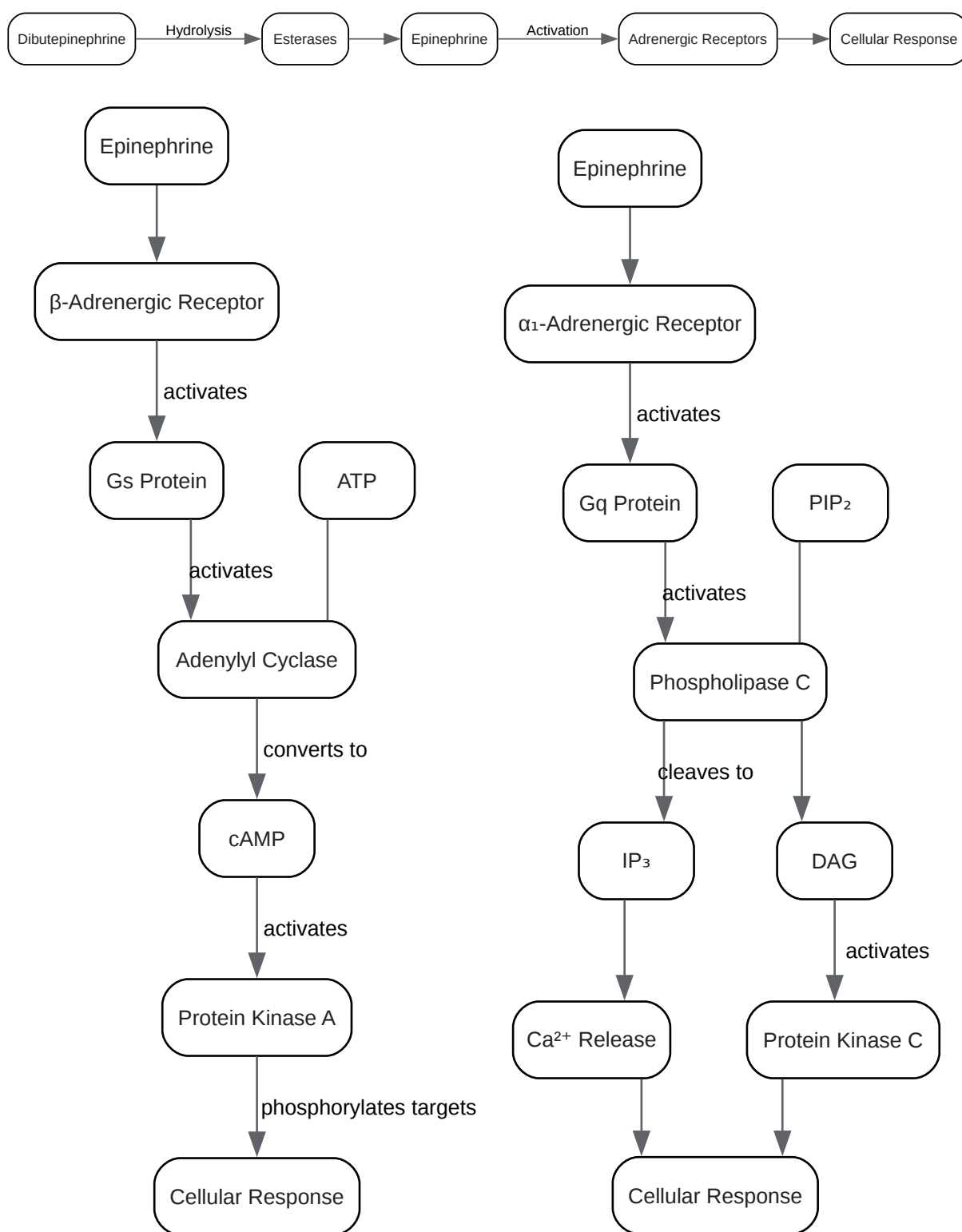
## Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and analysis of **Dibutepinephrine** hydrochloride. These are representative methods based on the synthesis of similar compounds and may require optimization.

## Synthesis of Dibutepinephrine Hydrochloride

The synthesis of **Dibutepinephrine** hydrochloride can be conceptualized as a multi-step process starting from a suitable catechol derivative. A plausible synthetic route is outlined below.





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## References

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